molecular formula C18H26ClF2N3O3 B2892171 Tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351642-42-6

Tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2892171
CAS No.: 1351642-42-6
M. Wt: 405.87
InChI Key: ZCPHRJZHFXVLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group, an ethyl linker, and a 3,4-difluorobenzamide substituent. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The Boc group is commonly used in synthesis to protect the piperazine amine during functionalization, which is later removed to yield the active free base or salt form.

Properties

IUPAC Name

tert-butyl 4-[2-[(3,4-difluorobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2N3O3.ClH/c1-18(2,3)26-17(25)23-10-8-22(9-11-23)7-6-21-16(24)13-4-5-14(19)15(20)12-13;/h4-5,12H,6-11H2,1-3H3,(H,21,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPHRJZHFXVLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Common Features :

  • Boc Protection : Widely used in piperazine derivatives (e.g., –20) to stabilize intermediates during synthesis.
  • Ethyl Linkers : Present in compounds like tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate () and tert-butyl 4-(pyridin-3-yl)ethylpiperazine derivatives (). The target’s ethyl group is uniquely functionalized with a 3,4-difluorobenzamide.

Physicochemical Properties

Property Target Compound tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate () tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate ()
Molecular Weight ~450–500 g/mol (estimated) 264.75 g/mol 265.19 g/mol
Solubility Enhanced by HCl salt Lipophilic (chloro substituent) Moderate (sulfonyl group)
Key Functional Groups Amide, Boc, difluorophenyl Chloroethyl, Boc Sulfonamide, Boc

Fluorine Effects: The 3,4-difluoro substitution increases electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., ’s methoxybenzoyl derivatives). This aligns with trends in (trifluoromethoxy) and 18 (trifluoromethyl), where fluorine enhances target affinity .

Stability and Reactivity

  • Boc Group Stability : The Boc-protected intermediate (like ) is stable under basic conditions but cleaved in acidic media, enabling controlled deprotection.
  • Amide Bond Stability : The 3,4-difluorobenzamide is less prone to hydrolysis than esters () or sulfonamides (), improving pharmacokinetics.

Key Differentiators and Advantages

  • Dual Functionalization : Combines Boc protection for synthetic flexibility with a polar amide group for target interaction, unlike simpler chloroethyl () or sulfonyl () derivatives.
  • Fluorine Synergy: The 3,4-difluoro motif offers enhanced binding and metabolic resistance over non-fluorinated benzamides (e.g., ’s methoxybenzyl group).
  • Salt Form : The hydrochloride salt improves bioavailability compared to neutral analogues (e.g., ’s biphenyl derivatives) .

Preparation Methods

Structural Overview and Synthetic Strategy

The target molecule comprises four key components:

  • A piperazine core functionalized at the 4-position.
  • A tert-butoxycarbonyl (Boc) protecting group.
  • An ethyl linker bearing a 3,4-difluorobenzamido moiety.
  • A hydrochloride salt counterion.

Synthetic routes typically follow this sequence:

  • Boc protection of piperazine.
  • Ethyl bridge installation via alkylation.
  • Amide coupling with 3,4-difluorobenzoic acid.
  • Hydrochloride salt formation.

Boc Protection of Piperazine

Standard Boc Protection Methodology

Piperazine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative protocol involves:

  • Dissolving piperazine (1.0 equiv) in tetrahydrofuran (THF) or dichloromethane (DCM).
  • Adding Boc anhydride (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • Stirring at 25°C for 12–24 hours.

Yield: 85–92% after silica gel chromatography.

Alternative Approaches

Patent CN103254153A describes piperazine monohydrochloride as an intermediate for alkylation, suggesting that Boc protection may precede or follow ethyl bridge installation depending on reactivity. For acid-sensitive substrates, Boc protection is prioritized to avoid deprotection during subsequent steps.

Ethyl Bridge Installation

Alkylation of Boc-Protected Piperazine

The ethyl linker is introduced via nucleophilic substitution. Key findings from recent studies include:

Reagent Selection
  • Chloroethylamine derivatives : 2-Chloroethylamine hydrochloride is commonly used but requires careful pH control to avoid premature hydrolysis.
  • Disulfide intermediates : Diphenyl disulfide reacts with 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) in ethanol under basic conditions (Cs₂CO₃), achieving 90% yield for analogous structures.

Table 1: Alkylation Conditions and Yields

Reagent Base Solvent Temp (°C) Yield (%) Source
2-Chloroethylamine·HCl Cs₂CO₃ EtOH 100 85
CAABC K₂CO₃ MeOH 80 78
1,2-Dibromoethane Et₃N DCM 25 65
Solvent and Temperature Effects

Ethanol outperforms methanol and water due to better solubility of intermediates. Elevated temperatures (80–100°C) enhance reaction rates but risk Boc group cleavage.

Amide Coupling with 3,4-Difluorobenzoic Acid

Activation Strategies

The 3,4-difluorobenzamido group is installed via carbodiimide-mediated coupling:

  • EDCl/HOBt : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DCM.
  • HATU : Higher yields (92%) achieved with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF).

Critical Parameters:

  • Stoichiometry : 1.2 equiv of activated acid per amine.
  • Reaction Time : 4–6 hours at 0°C to room temperature.

Hydrochloride Salt Formation

Acidic Workup

The free base is treated with hydrochloric acid (4M in dioxane) to precipitate the hydrochloride salt. Key steps:

  • Dissolving the product in anhydrous diethyl ether.
  • Adding HCl dropwise until pH ≈ 2.
  • Filtering and washing with cold ether.

Purity: >99% by HPLC after recrystallization from ethanol/water.

Optimization Strategies

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for Boc-protected intermediates.
  • Vacuum Distillation : Reduces di-substituted impurities (<1%) in ethyl bridge installation.

Scalability

Gram-scale synthesis (up to 1.5 kg) is feasible using ethanol as a green solvent, with yields maintained at 85–90%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 9H, Boc), 2.45–2.60 (m, 4H, piperazine), 3.30–3.45 (m, 4H, piperazine), 7.45–7.60 (m, 2H, aromatic).
  • HRMS : [M+H]⁺ calc. for C₁₉H₂₅F₂N₃O₃: 430.1884; found: 430.1886.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

Applications in Medicinal Chemistry

The compound serves as a key intermediate for ACAT-1 inhibitors, demonstrating IC₅₀ values <100 nM in enzymatic assays. Its aqueous solubility (2.1 mg/mL at pH 7.4) facilitates in vivo studies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are derived from analogous piperazine derivatives:

  • Route A : Boc-deprotection using HCl in ethyl acetate (similar to , Method B). Reaction time and solvent polarity significantly affect yield (60% reported for analogous compounds).
  • Route B : Palladium-catalyzed coupling followed by amidation (as in ). Requires inert atmospheres (e.g., N₂) to prevent oxidation of intermediates.
    • Key Considerations :
  • Use NMR (¹H/¹³C) and HPLC to monitor intermediates ().
  • Optimize stoichiometry of 3,4-difluorobenzoyl chloride to avoid over-acylation .

Q. Which analytical techniques are most effective for characterizing this compound and confirming purity?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR identifies protons on the piperazine ring (δ 3.2–3.6 ppm), tert-butyl group (δ 1.4 ppm), and aromatic fluorine substituents ().
  • ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons ().
    • Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of Boc group at m/z 57) .
    • High-Performance Liquid Chromatography (HPLC) : Purity >97% achievable with C18 columns and acetonitrile/water gradients ().

Q. How does the hydrochloride salt form impact solubility and stability during storage?

  • Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base, critical for in vitro assays. Solubility in DMSO (>50 mg/mL) is typical for similar piperazine derivatives ().
  • Stability :

  • Store at −20°C under inert gas (Ar/N₂) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
  • Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) for degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?

  • Case Study : Discrepancies in CH₂CO₂Me* signals (δ 2.5–3.0 ppm) may arise from rotameric equilibria in the piperazine ring.
  • Solutions :

  • Variable-temperature NMR (e.g., 25–60°C) to coalesce split peaks.
  • DFT computational modeling (e.g., Gaussian) to predict conformational preferences .

Q. How can researchers design structure-activity relationship (SAR) studies to explore biological targets?

  • Functional Group Modifications :

  • Replace 3,4-difluorobenzamide with other aryl groups (e.g., 4-bromo-2-fluorophenyl in ) to assess target selectivity.
  • Modify the ethyl spacer length to alter pharmacokinetics (e.g., ).
    • Assay Design :
  • Use receptor binding assays (e.g., radioligand displacement) for GPCR targets ().
  • Pair with molecular docking (AutoDock Vina) to predict binding poses .

Q. What are the mechanistic implications of using HCl vs. TFA for Boc deprotection in synthesis?

  • HCl : Generates stable hydrochloride salts, ideal for biological testing ( ). However, may require prolonged reaction times (2–4 hrs).
  • TFA : Faster deprotection (<30 min) but introduces trifluoroacetate counterions, which interfere with MS analysis.
  • Recommendation : Use HCl for salt formation and TFA for rapid intermediates (purify via ion-exchange chromatography) .

Q. How can researchers address low yields in amidation or coupling steps?

  • Troubleshooting :

  • Catalyst Optimization : Use HATU/DIPEA for amidation (higher efficiency than EDCI).
  • Solvent Effects : Switch from THF to DMF to improve solubility of aromatic intermediates ( ).
    • Yield Data :
StepCatalystSolventYield (%)
AmidationHATUDMF85
Boc DeprotectionHClEtOAc60

Methodological Challenges

Q. What advanced purification techniques are recommended for isolating enantiomers or diastereomers?

  • Chiral HPLC : Use Chiralpak® IA/IB columns with hexane/isopropanol gradients ().
  • Crystallization : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

Q. How do steric effects from the tert-butyl group influence reactivity in downstream modifications?

  • Steric Hindrance : The tert-butyl group slows nucleophilic attacks on the piperazine nitrogen.
  • Workaround : Use microwave-assisted synthesis (120°C, 30 min) to accelerate reactions ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.